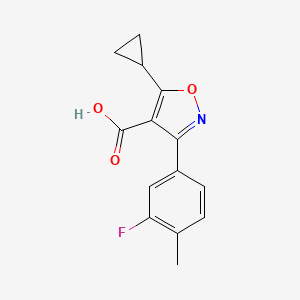
5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
化学反应分析
Types of Reactions: 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
相似化合物的比较
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole moiety.
Ibotenic Acid: A neurotoxin containing an isoxazole ring.
Uniqueness: 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and fluoro-methylphenyl groups enhances its stability and potential efficacy in various applications .
属性
分子式 |
C14H12FNO3 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC 名称 |
5-cyclopropyl-3-(3-fluoro-4-methylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-9(6-10(7)15)12-11(14(17)18)13(19-16-12)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,17,18) |
InChI 键 |
AENPZSONECKYQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C3CC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















